Pyrrolizidine

Descripción general

Descripción

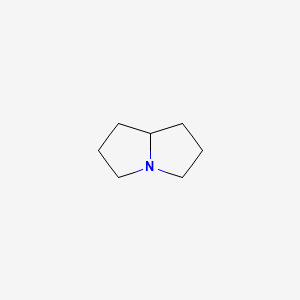

La pirrolizidina es un compuesto orgánico heterocíclico caracterizado por una estructura bicíclica que consta de dos anillos de cinco miembros fusionados, uno de los cuales contiene un átomo de nitrógeno. Este compuesto forma la estructura central de una clase de alcaloides naturales conocidos como alcaloides pirrolizidínicos. Estos alcaloides se encuentran principalmente en las plantas y sirven como mecanismo de defensa contra los herbívoros. Los alcaloides pirrolizidínicos son conocidos por sus propiedades hepatotóxicas, genotóxicas y citotóxicas, lo que los hace significativos tanto en estudios toxicológicos como farmacológicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de pirrolizidina y sus derivados implica varios pasos clave. Un método común incluye la ciclización de N-cloroaminas en presencia de azobisisobutironitrilo y triisopropilsilano en tetrahidrofurano bajo condiciones de reflujo. Esta reacción produce pirrolizidinas como una mezcla de diastereómeros, predominantemente el isómero cis .

Métodos de Producción Industrial: La producción industrial de alcaloides pirrolizidínicos a menudo implica la extracción de fuentes vegetales, particularmente las que pertenecen a las familias Asteraceae y Boraginaceae. El proceso de extracción generalmente incluye la homogeneización o pulverización de material vegetal, seguido de técnicas de separación cromatográfica para aislar los alcaloides deseados .

Análisis De Reacciones Químicas

Tipos de Reacciones: La pirrolizidina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La pirrolizidina puede oxidarse para formar N-óxidos de pirrolizidina, que a menudo son más tóxicos que sus compuestos progenitores.

Reducción: Las reacciones de reducción pueden convertir los N-óxidos de pirrolizidina de nuevo en pirrolizidina.

Sustitución: La pirrolizidina puede sufrir reacciones de sustitución, particularmente en el átomo de nitrógeno, para formar varios derivados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidrogenación catalítica.

Sustitución: Se emplean reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen N-óxidos de pirrolizidina, pirrolizidinas sustituidas y diversos derivados de pirrolizidina con grupos funcionales alterados .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Pyrrolizidine alkaloids have been investigated for their various pharmacological activities, including:

1.1 Antimicrobial Activity

Research indicates that certain PAs possess significant antimicrobial properties. For example, studies have shown that specific PAs can inhibit the growth of various bacterial strains, including Staphylococcus epidermidis and Pseudomonas aeruginosa. Usaramine demonstrated a 50% reduction in biofilm formation at a concentration of 1 mg/mL against S. epidermidis but had no effect on P. aeruginosa biofilms . Additionally, monocrotaline and azido-retronecine exhibited anti-Trichomonas vaginalis activity with lethal effects at concentrations of 1 mg/mL .

1.2 Anti-inflammatory Activity

PAs have also been studied for their anti-inflammatory effects. For instance, extracts from Heliotropium digynum inhibited nitric oxide production in macrophages by up to 78% at a concentration of 25 µg/mL . Various isolated PAs showed IC50 values ranging from 2.16 to 38.25 µM in inhibiting lipopolysaccharide-induced inflammation .

1.3 Antiviral Activity

Certain PAs exhibit antiviral properties, particularly against human immunodeficiency virus (HIV). Polyhydroxylated PAs like australine and alexine have been shown to inhibit glycosidases involved in HIV replication, thereby reducing viral cell fusion and syncytium formation .

Toxicological Concerns

While exploring the applications of this compound alkaloids, it is crucial to consider their toxicological profile:

2.1 Hepatotoxicity

this compound alkaloids are notorious for their hepatotoxic effects, which can lead to severe liver damage and even carcinogenesis. High-throughput profiling studies have indicated that certain PAs can cause cell death and DNA damage in liver cells . The National Toxicology Program has classified some PAs as liver carcinogens based on extensive research involving animal models .

2.2 Genotoxicity

Studies have demonstrated that PAs possess genotoxic properties, raising concerns about their safety in food products and herbal remedies . The potential for PAs to cause genetic mutations necessitates careful risk assessment when considering their use in pharmaceuticals or dietary supplements.

Regulatory Implications

Given the dual nature of this compound alkaloids as both potential therapeutic agents and toxic compounds, regulatory frameworks must be informed by scientific evidence. Research suggests that regulations should not apply blanket restrictions on all PAs but should instead focus on specific compounds based on their individual risk profiles . This nuanced approach is essential for balancing public health safety with the potential benefits of these compounds.

Case Studies

Several case studies illustrate the applications and risks associated with this compound alkaloids:

Mecanismo De Acción

Los efectos tóxicos de los alcaloides pirrolizidínicos se deben principalmente a su activación metabólica en el hígado. Estos compuestos se convierten en metabolitos pirrólicos reactivos por las enzimas del citocromo P450. Estos metabolitos pueden formar aductos con macromoléculas celulares, lo que lleva a hepatotoxicidad, genotoxicidad y citotoxicidad. Los principales objetivos moleculares incluyen el ADN, las proteínas y los lípidos, lo que da como resultado daño celular y apoptosis .

Comparación Con Compuestos Similares

Los alcaloides pirrolizidínicos se comparan con otros alcaloides como los alcaloides tropánicos y los alcaloides indólicos. Si bien todos estos compuestos comparten una estructura heterocíclica que contiene nitrógeno, los alcaloides pirrolizidínicos son únicos debido a su estructura bicíclica y la presencia de bases necina. Los compuestos similares incluyen:

Alcaloides Tropánicos: Encontrados en plantas como Atropa belladonna, estos alcaloides tienen un sistema de anillo tropánico.

Alcaloides Indólicos: Encontrados en plantas como Catharanthus roseus, estos alcaloides contienen un sistema de anillo indólico.

Los alcaloides pirrolizidínicos son distintos en su amplia presencia en el reino vegetal y su significativo perfil toxicológico .

Actividad Biológica

Pyrrolizidine alkaloids (PAs) are a class of naturally occurring compounds found in over 6,000 plant species, recognized for their diverse biological activities and potential toxic effects. This article delves into the biological activity of this compound, focusing on their mechanisms of action, toxicity, therapeutic potential, and relevant case studies.

This compound alkaloids exert their biological effects primarily through metabolic activation in the liver, where they are converted into reactive metabolites that can damage cellular macromolecules. The key mechanisms include:

- DNA Damage : The active forms of PAs can form covalent bonds with DNA, leading to mutations and cell death. This property has been exploited in cancer research, where certain PAs have shown potential in inhibiting cancer cell proliferation while also posing significant hepatotoxic risks .

- Hepatotoxicity : The liver is the primary organ affected by PAs, with toxicity manifesting as hepatocyte necrosis, megalocytosis, and bile duct hyperplasia. Chronic exposure can lead to severe liver damage and even carcinogenesis .

- Neurotoxicity : In cases of poisoning, neurological symptoms such as ataxia and encephalopathy have been observed, particularly in wildlife .

Toxicological Profile

The toxicological profile of this compound alkaloids is complex and varies significantly among different species and specific alkaloids. Key findings include:

- Acute and Chronic Toxicity : Acute toxicity has been documented in humans and animals, with cases resulting from ingestion of contaminated food sources. Chronic exposure often leads to cumulative liver damage .

- Species Sensitivity : Different species exhibit varying levels of sensitivity to PAs. For instance, livestock such as cattle and sheep are particularly susceptible to chronic poisoning from plants containing these alkaloids .

Case Study 1: Gazelle Poisoning

A notable case involved a gazelle that exhibited severe neurological signs due to PA poisoning. Histopathological examination revealed significant liver damage characterized by hepatocyte megalocytosis and necrosis. The animal displayed symptoms such as head pressing and ataxia before succumbing to the effects of the toxin .

Case Study 2: Human Exposure

In another case involving a child exposed to PAs through contaminated food, symptoms included acute liver failure leading to a fatal outcome. This highlights the risks associated with dietary exposure to this compound alkaloids .

Therapeutic Potential

Despite their toxicity, recent research has explored the therapeutic potential of this compound alkaloids:

- Cancer Treatment : Innovative approaches have been developed to utilize PAs for cancer treatment by minimizing systemic toxicity through localized activation near tumor sites. This method involves administering non-toxic precursors that convert into active forms selectively at the tumor site .

- Drug Development : The unique structural properties of PAs make them candidates for drug development. Their ability to interact with various biological targets suggests potential applications in pharmacology beyond their traditional uses .

Data Summary

The following table summarizes key findings related to the biological activity and toxicity of this compound alkaloids:

| Parameter | Description |

|---|---|

| Sources | Found in over 6,000 plant species |

| Mechanism of Action | DNA damage through reactive metabolites; hepatotoxicity |

| Toxicity Symptoms | Liver damage (necrosis, megalocytosis), neurological signs (ataxia, depression) |

| Case Studies | Documented poisoning in gazelles and humans from contaminated food sources |

| Therapeutic Applications | Potential use in cancer treatment via localized activation |

Propiedades

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-3-7-4-2-6-8(7)5-1/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRDEXBBJTUCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214524 | |

| Record name | Pyrrolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-20-9 | |

| Record name | Pyrrolizidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolizidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRROLIZIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrolizine, hexahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLIZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U81KWZ2JKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRROLIZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.